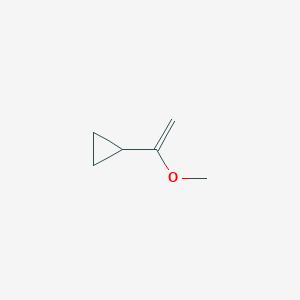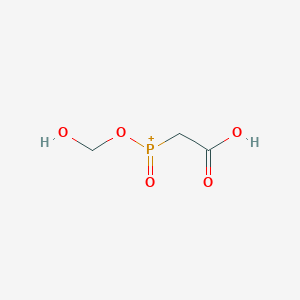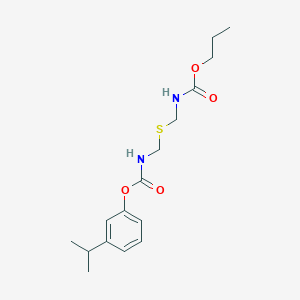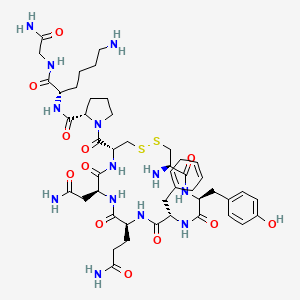
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin: is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity in its actions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the preparation of protected amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The final steps involve cyclization and deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide, potentially enhancing its stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with altered disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology: In biological research, this compound is used to investigate the mechanisms of vasopressin receptor activation and signaling pathways. It helps in understanding how modifications to the peptide structure can influence its interaction with receptors and subsequent biological effects.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used to treat conditions related to water retention and blood pressure regulation, such as diabetes insipidus and certain types of hypotension.
Industry: In the pharmaceutical industry, this compound is used in the development of new peptide-based drugs. Its stability and specificity make it a valuable candidate for drug design and formulation studies.
Wirkmechanismus
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin exerts its effects by binding to vasopressin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that lead to the desired physiological effects, such as water retention and vasoconstriction. The molecular targets include the V1a, V1b, and V2 receptors, each mediating different aspects of the compound’s action.
Vergleich Mit ähnlichen Verbindungen
Desmopressin: A synthetic analog of vasopressin with a longer half-life and increased specificity for the V2 receptor.
Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.
Lypressin: A synthetic form of lysine vasopressin used in the treatment of diabetes insipidus.
Uniqueness: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is unique due to its specific structural modifications, which may confer enhanced stability and receptor specificity compared to other analogs. These modifications can potentially lead to improved therapeutic profiles and reduced side effects.
Eigenschaften
CAS-Nummer |
71753-39-4 |
|---|---|
Molekularformel |
C46H67N13O12S2 |
Molekulargewicht |
1058.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(cyclohexa-1,4-dien-1-ylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H67N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-2,8,11-14,28-35,60H,3-7,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
ACMUDKDJNFFTCV-DZCXQCEKSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


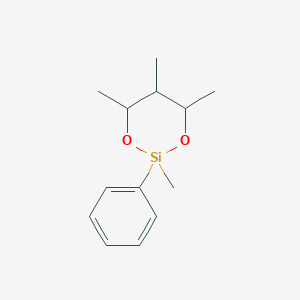

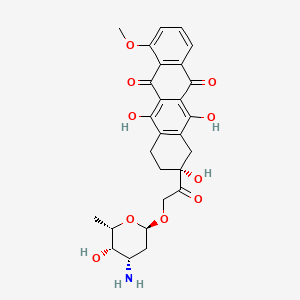
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
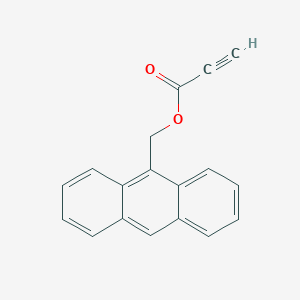
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
